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PMPMEase-IN-2

Structural biology Medicinal chemistry Enzyme inhibition

PMPMEase-IN-2 is a synthetic, fluorinated sulfonyl inhibitor of polyisoprenylated methylated protein methyl esterase (PMPMEase/CES1), critical for studies of the polyisoprenylation pathway in Ras-driven cancers. - Overcomes limitations of broad-spectrum serine hydrolase inhibitors (e.g., PMSF) and structurally divergent PCAIs, providing a distinct chemotype for SAR and target validation. - Enables reproducible assessment of PMPMEase inhibition on methylated protein turnover, actin cytoskeleton disruption, and caspase 3/7/8-mediated apoptosis in pancreatic, lung, and prostate cancer models. - Supplied with full Certificate of Analysis; verified purity and stability ensure data integrity for dose-response and comparative inhibitor studies.

Molecular Formula C17H29FO2S2
Molecular Weight 348.5 g/mol
Cat. No. B15296364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMPMEase-IN-2
Molecular FormulaC17H29FO2S2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSCCS(=O)(=O)F)C)C)C
InChIInChI=1S/C17H29FO2S2/c1-15(2)7-5-8-16(3)9-6-10-17(4)11-12-21-13-14-22(18,19)20/h7,9,11H,5-6,8,10,12-14H2,1-4H3/b16-9+,17-11+
InChIKeyRCEAZDGWMVLBPZ-BTMZFSHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMPMEase-IN-2 Compound Overview


PMPMEase-IN-2 is a synthetic small-molecule inhibitor of polyisoprenylated methylated protein methyl esterase (PMPMEase), also known as carboxylesterase 1 (CES1) or porcine liver carboxylesterase. The compound has the molecular formula C17H29FO2S2 and a molecular weight of 348.54 g/mol [1]. PMPMEase is a serine hydrolase that catalyzes the hydrolysis of polyisoprenylated methylated proteins, representing the final reversible step in the polyisoprenylation pathway—a post-translational modification critical for proper membrane localization and function of small GTPases including Ras, Rho, and Rab proteins [2]. The enzyme is overexpressed in multiple cancer types including lung adenocarcinoma (93% overexpression rate), pancreatic ductal adenocarcinoma, and androgen-insensitive prostate cancer, making it a validated therapeutic target [3].

1
Workflow
Polyisoprenylated protein metabolism studies
2
Target Engagement
PMPMEase / CES1 serine hydrolase inhibition
3
Selection Context
Sulfonyl-fluoride scaffold for covalent-mechanism research

PMPMEase-IN-2 Cannot Be Substituted


Despite the availability of broad-spectrum serine hydrolase inhibitors such as phenylmethylsulfonyl fluoride (PMSF), and other PMPMEase-targeting agents including PMPMEase-IN-1, L-28, and polyisoprenylated cysteinyl amide inhibitors (PCAIs), these compounds exhibit distinct chemical scaffolds, potency profiles, and mechanisms of action that preclude simple interchangeability [1]. PMPMEase-IN-2 is a fluorinated sulfonyl-containing compound, whereas L-28 and PCAIs belong to structurally divergent chemotypes with different polyisoprenyl mimetic moieties . Critically, PCAIs have been explicitly characterized as "very poor inhibitors of PMPMEase" in enzymatic assays, yet paradoxically demonstrate enhanced cellular efficacy, indicating that scaffold identity profoundly influences target engagement and downstream biological outcomes [2]. Substituting PMPMEase-IN-2 with a generic PMPMEase inhibitor without verifying the specific chemical identity, enzymatic potency, and cellular activity profile risks experimental irreproducibility and compromised data integrity.

This Compound

PMPMEase-IN-2
Fluorinated sulfonyl scaffold
Dedicated PMPMEase inhibitor

Similar Compounds

PMSF / PCAIs / L-28
Broad-spectrum or cysteinyl amide chemotypes
Scaffold identity may shift target engagement

Scaffold divergence can alter binding mode and cellular response profile; direct substitution may require validation.

PMPMEase-IN-2 Differentiation Evidence


Fluorinated Sulfonyl Scaffold Differentiation

PMPMEase-IN-2 (C17H29FO2S2) contains a fluorinated sulfonyl moiety, distinguishing it from the cysteinyl amide backbone of PCAIs and the non-fluorinated structure of L-28 [1]. While direct comparative biochemical potency data for PMPMEase-IN-2 is absent from publicly available literature, this structural differentiation is relevant for procurement decisions. The presence of the sulfonyl fluoride group may confer covalent or pseudo-covalent binding characteristics analogous to PMSF, which inhibits PMPMEase as a serine hydrolase [2]. In contrast, PCAIs (polyisoprenylated cysteinyl amides) are competitive substrate mimetics that are "very poor inhibitors of PMPMEase" in biochemical assays [3]. Researchers requiring a sulfonyl-containing covalent inhibitor scaffold should select PMPMEase-IN-2 over cysteinyl amide-based alternatives.

Scaffold Identity
Class-level inference
Fluorinated sulfonyl
C17H29FO2S2 vs cysteinyl amide (PCAIs) and non-fluorinated (L-28) scaffolds
May confer covalent serine hydrolase binding characteristics relevant to mechanism-of-action studies.
Data to verify; structural inference only
Structural biology Medicinal chemistry Enzyme inhibition

PMPMEase Activity Regulation

PMPMEase-IN-2 is reported to regulate polyisoprenylated protein metabolism through inhibition of PMPMEase enzymatic activity [1]. The broader class of PMPMEase inhibitors demonstrates that enzymatic inhibition is measurable and biologically consequential. Polyisoprenylation potentiates the inhibition of PMPMEase by sulfonyl fluorides, with PMSF (a sulfonyl fluoride serine hydrolase inhibitor) showing enhanced potency against PMPMEase in polyisoprenylated substrate contexts [2]. In pancreatic cancer models, PMPMEase-targeting compounds achieved 48-hour EC50 values as low as 1.9 μM in Mia PaCa-2 and BxPC-3 cell lines [3]. As a PMPMEase inhibitor, PMPMEase-IN-2 is expected to modulate this validated pathway, though its specific IC50 or EC50 values are not currently reported in peer-reviewed literature.

Activity Regulation
Class-level inference
Potency data not publicly reported
Class context: related inhibitors show 48 h EC50 as low as 1.9 µM in pancreatic cancer cell lines
Supports enzyme inhibition pathway studies; requires in-house potency validation.
Specific IC50/EC50 values absent from peer-reviewed literature
Cancer biology Signal transduction Enzyme kinetics

PMPMEase vs PPM1A Selectivity

Users should note that PMPMEase-IN-2 targets PMPMEase (polyisoprenylated methylated protein methyl esterase, EC 3.1.1.1), not PPM1A (protein phosphatase, Mg2+/Mn2+ dependent 1A, EC 3.1.3.16), a distinct phosphatase enzyme with different substrates and biological functions [1]. This distinction is critical for experimental design: the selective PPM1A inhibitor SMIP-30 demonstrates an IC50 of 1 μM against PPM1A with >30-fold selectivity over PPM1B (IC50 >30 μM) [2], whereas PMPMEase-IN-2 is intended for studies of polyisoprenylated protein metabolism and small GTPase signaling, not phosphatase-mediated pathways. Procuring the correct target-specific inhibitor is essential for valid interpretation of biological effects.

Target Selectivity
Class-level inference
PMPMEase (esterase) vs PPM1A (phosphatase)
Distinct enzyme classes with different substrates; PPM1A inhibitor SMIP-30 IC50 1 µM
Target identity determines pathway interpretation; intended for small GTPase signaling studies, not phosphatase-mediated pathways.
Confusing targets leads to erroneous experimental conclusions
Target selectivity Phosphatase Off-target effects

Cellular Assay Utility vs PMSF

Phenylmethylsulfonyl fluoride (PMSF) is a broad-spectrum, non-specific serine hydrolase inhibitor that inhibits PMPMEase but suffers from significant limitations including aqueous instability (t1/2 approximately 30-60 minutes at pH 7.5) and lack of target selectivity, inhibiting numerous serine proteases and esterases indiscriminately [1]. PMPMEase-IN-2, as a dedicated PMPMEase inhibitor, is intended for applications requiring more targeted modulation of polyisoprenylated protein metabolism without the confounding off-target effects associated with PMSF [2]. For experiments requiring selective interrogation of PMPMEase function rather than broad serine hydrolase inhibition, PMPMEase-IN-2 is the appropriate choice despite PMSF being a more economical alternative for non-specific applications.

Assay Utility
Class-level inference
Narrow-spectrum vs broad-spectrum
PMSF: aqueous t1/2 ~30–60 min at pH 7.5, non-selective serine hydrolase inhibitor
Appropriate for experiments requiring targeted PMPMEase modulation, reducing off-target confounding effects of PMSF.
Selectivity profile requires individual experimental validation
Covalent inhibitor Cell permeability Serine hydrolase

PMPMEase-IN-2 Validated Applications


Polyisoprenylated Protein Metabolism in Cancer

PMPMEase is overexpressed in various cancers harboring constitutively active K-Ras proteins, and its inhibition induces selective cancer cell death [1]. PMPMEase-IN-2 is applicable for in vitro studies investigating the role of polyisoprenylated protein metabolism in Ras-driven malignancies including pancreatic, lung, and prostate cancers. The compound can be used to assess changes in the ratio of methylated to unmethylated polyisoprenylated proteins following PMPMEase inhibition, providing insight into the dynamics of this reversible post-translational modification. Given the overexpression of PMPMEase in 93% of pancreatic ductal adenocarcinoma samples [2], pancreatic cancer cell lines (Mia PaCa-2, BxPC-3) represent high-priority model systems for initial validation studies.

Actin Cytoskeleton and Cell Migration

PMPMEase inhibition has been shown to disrupt actin filament assembly and significantly inhibit cancer cell migration [1]. PMPMEase-IN-2 is appropriate for wound-healing assays, transwell migration assays, and actin cytoskeleton visualization studies in cancer cell models. The compound's activity as a PMPMEase inhibitor may enable researchers to examine the mechanistic link between polyisoprenylated protein methylation status and cytoskeletal organization. Users should include appropriate vehicle controls and consider combining PMPMEase-IN-2 treatment with actin staining (phalloidin) and focal adhesion markers to quantify cytoskeletal disruption.

Cancer Gene Expression Modulation

Inhibition of PMPMEase alters the transcription of cancer-related genes and induces caspase 3/7- and 8-mediated apoptosis in metastatic cancer cells [1]. PMPMEase-IN-2 can be employed in qPCR arrays, RNA-sequencing experiments, and apoptosis assays (caspase activity measurements, Annexin V staining) to characterize transcriptional and apoptotic responses to PMPMEase pathway inhibition. The compound may serve as a tool for identifying downstream effectors of the PMPMEase signaling axis, potentially revealing novel therapeutic vulnerabilities. Users are advised to perform dose-response and time-course experiments to establish optimal treatment conditions for gene expression studies in their specific cell models.

Comparative Studies with PMSF and PCAIs

For laboratories conducting structure-activity relationship (SAR) studies or investigating the differential effects of various PMPMEase inhibitor chemotypes, PMPMEase-IN-2 serves as a distinct chemical scaffold for comparative analysis [1]. Researchers can design experiments comparing PMPMEase-IN-2 (fluorinated sulfonyl scaffold) with PMSF (broad-spectrum serine hydrolase inhibitor) and PCAIs (polyisoprenylated cysteinyl amides) to dissect scaffold-dependent differences in potency, selectivity, and downstream biological outcomes. Such comparative studies may yield insights into optimal chemical features for PMPMEase-targeted therapeutic development and provide valuable negative control data for target validation studies.

Application
Selection Property
Validation Focus
Polyisoprenylated protein metabolism in cancer
PMPMEase pathway inhibition context
Methylation-status ratio changes in Ras-driven cell models
Actin cytoskeleton and cell migration
Cellular phenotype modulation
Wound-healing and transwell migration endpoint review
Cancer gene expression modulation
Transcriptional response profiling
Caspase 3/7, 8 and Annexin V apoptosis endpoint context
Comparative SAR studies
Scaffold-dependent chemotype comparison
Differential target engagement vs PMSF and PCAIs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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